

An In-depth Technical Guide to 11H-Dibenzo[b,e]azepine-6-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 11H-Dibenzo[b,e]azepine-6-carbonitrile

Cat. No.: B1339421

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **11H-Dibenzo[b,e]azepine-6-carbonitrile** (CAS No. 80012-69-7), a pivotal intermediate in the synthesis of pharmaceutically active compounds. This document delves into its chemical identity, structural characteristics, a field-proven synthesis protocol, and its primary applications in drug discovery, with a focus on its role as a precursor to the antihistamine agent Epinastine. The guide is structured to deliver expert insights and actionable data for professionals engaged in synthetic chemistry and pharmaceutical development.

Chemical Identity and Physicochemical Properties

11H-Dibenzo[b,e]azepine-6-carbonitrile is a tricyclic heterocyclic compound featuring a central seven-membered azepine ring fused to two benzene rings. The nitrile group at position 6 is a key functional handle for further synthetic transformations.

Table 1: Core Compound Specifications

Identifier	Value	Source(s)
CAS Number	80012-69-7	[1] [2]
Molecular Formula	C ₁₅ H ₁₀ N ₂	[1]
Molecular Weight	218.25 g/mol	[1]
IUPAC Name	11H-Dibenzo[b,e]azepine-6-carbonitrile	N/A
Synonyms	6-Cyano-11-hydrodibenzoazepine	[3]
InChIKey	ABWGCWCVNGSQQM-UHFFFAOYSA-N	[1]
Melting Point	55°C or 99-101°C	[4] [5]

Note on Melting Point: There is a notable discrepancy in the reported melting points from commercial suppliers. One source indicates 55°C[\[4\]](#), while another reports a range of 99-101°C[\[5\]](#). Researchers should verify this property on their own material.

Structural and Crystallographic Data

The definitive three-dimensional structure of the compound has been elucidated by X-ray crystallography.[\[6\]](#) The molecule crystallizes in a triclinic system with two independent molecules in the asymmetric unit.[\[6\]](#) The fusion of the benzene rings to the azepine core creates a non-planar, bent conformation. The dihedral angles between the two benzene rings in the two independent molecules are 60.32° and 61.35°, respectively.[\[6\]](#) This V-shaped structure is a hallmark of the dibenzoazepine scaffold and is crucial for its interaction with biological targets in derivative compounds.

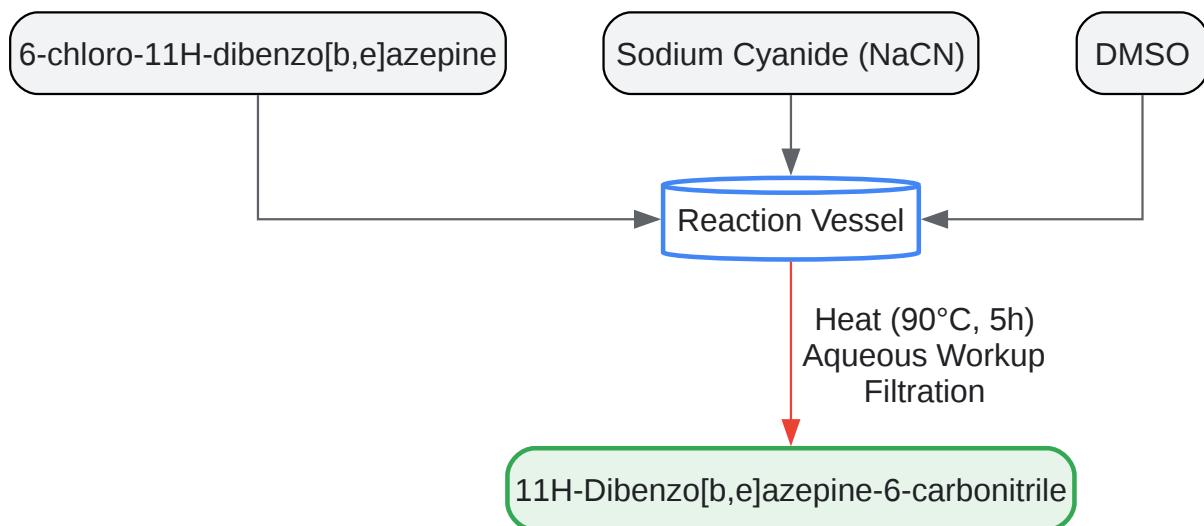
The crystal packing is stabilized by weak π–π stacking interactions, with centroid-to-centroid distances between benzene rings of adjacent molecules measured at 3.673 Å and 3.793 Å.[\[6\]](#)

Synthesis and Mechanistic Rationale

The most direct and well-documented synthesis of **11H-Dibenzo[b,e]azepine-6-carbonitrile** involves a nucleophilic aromatic substitution reaction (SNAr). The precursor, 6-chloro-11H-

dibenzo[b,e]azepine, is treated with a cyanide salt.

Recommended Synthesis Protocol


This protocol is adapted from a peer-reviewed study and offers a reliable method with a good yield.^[6]

Reaction: 6-chloro-11H-dibenzo[b,e]azepine + NaCN → **11H-Dibenzo[b,e]azepine-6-carbonitrile** + NaCl

- Reactants & Reagents:
 - 6-chloro-11H-dibenzo[b,e]azepine (1.0 mmol, ~0.23 g)
 - Sodium cyanide (NaCN) (1.1 mmol, ~0.05 g)
 - Dimethyl sulfoxide (DMSO), anhydrous (10 mL)
- Step-by-Step Procedure:
 - To a clean, dry reaction flask equipped with a magnetic stirrer and reflux condenser, add 6-chloro-11H-dibenzo[b,e]azepine (1.0 mmol) and dimethyl sulfoxide (10 mL).
 - Stir the mixture until the starting material is fully dissolved.
 - Add sodium cyanide (1.1 mmol) to the solution. Causality Note: A slight molar excess of the cyanide source is used to ensure the complete conversion of the chloro-precursor, driving the reaction equilibrium towards the product.
 - Heat the reaction mixture to 90°C (363 K) and maintain this temperature for 5 hours with continuous stirring. Causality Note: DMSO is the solvent of choice due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic cyanide salt, facilitating a homogeneous reaction environment. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.
 - After 5 hours, cool the reaction mixture to room temperature.

- Pour the reaction mixture into cold water (~50 mL) and stir. The product should precipitate out of the aqueous solution.
- Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMSO and inorganic salts.
- Dry the product under vacuum. The reported yield for this protocol is 73%.[\[6\]](#)
- Purification (Optional): For obtaining material suitable for X-ray diffraction analysis, the crude product can be recrystallized by slow evaporation from a methanol solution at room temperature.[\[6\]](#)

Synthesis Workflow Diagram

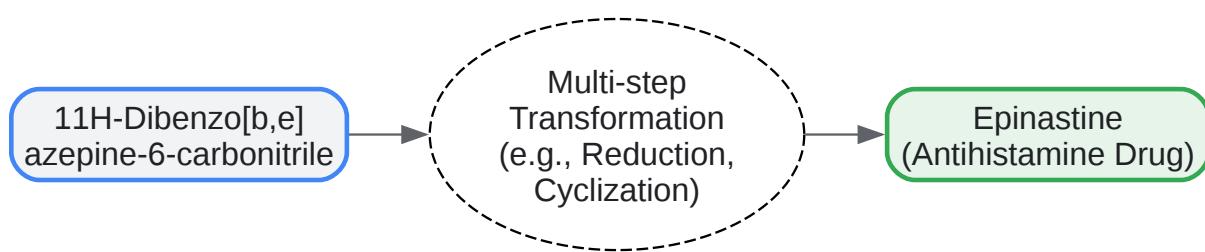
[Click to download full resolution via product page](#)

Caption: Key steps in the synthesis of the target compound.

Analytical Characterization (Self-Validation)

Proper characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectral data for this compound is not widely published, the following techniques are standard for a molecule of this type.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected to show a complex aromatic region (likely between 7.0-8.0 ppm) corresponding to the eight protons on the two benzene rings. A characteristic singlet or AB quartet for the two methylene protons (H11) would be expected, likely shifted downfield.
 - ^{13}C NMR: Would confirm the presence of 15 carbon atoms. Key signals would include the nitrile carbon (typically ~115-120 ppm), multiple aromatic carbons, and the methylene carbon at C11.
- Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of a nitrile ($\text{C}\equiv\text{N}$) stretch is expected in the range of $2220\text{-}2260\text{ cm}^{-1}$.
- Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would confirm the molecular weight. The molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ should be observed at m/z 218 or 219, respectively.
- Chromatography: High-Performance Liquid Chromatography (HPLC) should be used to assess purity, ideally showing a single major peak. Thin Layer Chromatography (TLC) can be used for rapid monitoring of the reaction progress.


Applications in Drug Development

The primary and most significant application of **11H-Dibenzo[b,e]azepine-6-carbonitrile** is its role as a key intermediate in the synthesis of Epinastine.^[6]

Epinastine is a second-generation antihistamine and mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis. The dibenzoazepine core of the intermediate forms the foundational scaffold of the final drug. The nitrile group of the intermediate is the reactive site that is transformed through subsequent reduction and cyclization steps to build the ethylamino-imidazoline ring system of Epinastine.

The broader dibenzo[b,e]azepine scaffold is of high interest in medicinal chemistry, forming the core of numerous drugs that act on the central nervous system (CNS).^[3] This makes intermediates like **11H-Dibenzo[b,e]azepine-6-carbonitrile** valuable starting points for the development of new chemical entities targeting various receptors and enzymes.

Role in Epinastine Synthesis

[Click to download full resolution via product page](#)

Caption: Role as a key precursor to Epinastine.

Safety and Handling

As a laboratory chemical, **11H-Dibenzo[b,e]azepine-6-carbonitrile** requires careful handling. The following information is synthesized from available Safety Data Sheets (SDS).

- Hazard Classification:
 - Harmful if swallowed (Acute toxicity, Oral, Category 4).[\[7\]](#)
 - May cause an allergic skin reaction.[\[7\]](#)
 - Suspected of damaging fertility or the unborn child.[\[7\]](#)
 - May cause damage to organs through prolonged or repeated exposure.[\[7\]](#)
- Personal Protective Equipment (PPE):
 - Wear protective gloves (nitrile or other compatible chemical-resistant gloves).[\[7\]](#)
 - Wear chemical safety goggles or a face shield.[\[7\]](#)
 - Use a lab coat.
 - Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[\[7\]](#)
- Handling and Storage:

- Avoid contact with skin, eyes, and clothing.[[7](#)]
- Do not eat, drink, or smoke when using this product.[[7](#)]
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- First Aid Measures:
 - If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[[7](#)]
 - If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[[7](#)]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Always consult the most current Safety Data Sheet from your supplier before beginning work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 11H-Dibenzo[b,e]azepine-6-carbonitrile | CymitQuimica [cymitquimica.com]
- 2. 11H-Dibenzo[b,e]azepine-6-carbonitrile | 80012-69-7 [chemicalbook.com]
- 3. 11H-Dibenzo[b,e]azepine-6-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. scispace.com [scispace.com]
- 6. 11H-Dibenzo[b,e]azepine-6-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6,11-DIHYDRO-5H-DIBENZO[B,E]AZEPINE(449-55-8) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 11H-Dibenzo[b,e]azepine-6-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339421#11h-dibenzo-b-e-azepine-6-carbonitrile-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com